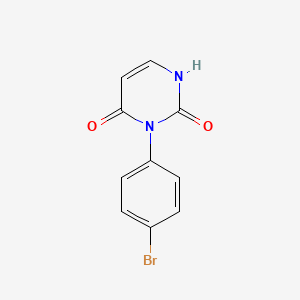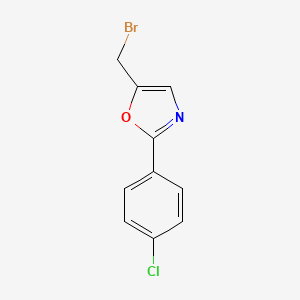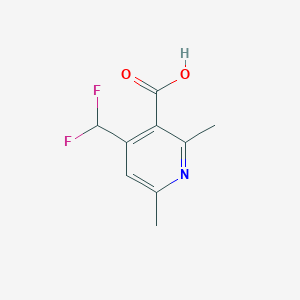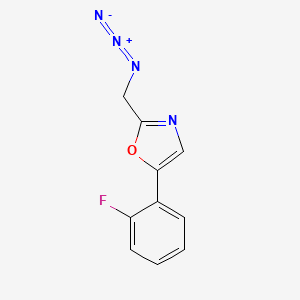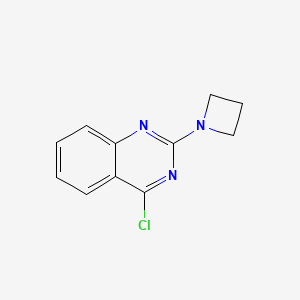
2-(Azétidin-1-yl)-4-chloroquinazoline
Vue d'ensemble
Description
Azetidinones, also known as 2-azetidinones or β-lactams, are a class of compounds that contain a four-membered cyclic amide. They are highly important in organic and medicinal chemistry due to their presence in many bioactive compounds and drugs . For instance, the β-lactam ring is a common structural feature of several broad-spectrum antibiotics, including penicillins, cephalosporins, and carbapenems .
Synthesis Analysis
Azetidinones can be synthesized through various methods. One such method involves the use of molecular iodine as a catalyst under microwave irradiation . Another method involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of a 2-azetidinone ring .
Molecular Structure Analysis
The molecular structure of azetidinones consists of a four-membered lactam ring. This ring is highly strained due to its small size, which makes azetidinones highly reactive .
Chemical Reactions Analysis
Azetidinones are known for their reactivity and can undergo various chemical reactions. Their reactivity is mainly due to the strain of the four-membered β-lactam ring and the presence of the amide functional group .
Physical And Chemical Properties Analysis
The physical and chemical properties of azetidinones can vary depending on their specific structures. For instance, 2-(Azetidin-1-yl)benzoic acid, a related compound, has a molecular weight of 177.20 g/mol and a topological polar surface area of 40.5 Ų .
Applications De Recherche Scientifique
Synthèse Verte
Le squelette de la 2-(Azétidin-1-yl)-4-chloroquinazoline est utilisé dans des approches de chimie verte pour la synthèse de 2-azétidinones substituées par des 3-pyrroles. Cette méthode utilise de l'iode moléculaire sous irradiation micro-ondes, offrant une voie de synthèse rapide et efficace, respectueuse de l'environnement .
Activité Antimicrobienne
Les dérivés d'azétidinone, y compris ceux liés à la This compound, présentent une activité antimicrobienne significative. Ils se sont avérés efficaces contre une large gamme de micro-organismes, y compris les champignons, les bactéries Gram-positives et Gram-négatives. Cela les rend précieux dans le développement de nouveaux antibiotiques et antifongiques .
Inhibition Enzymatiques
Le fragment This compound est rapporté comme un inhibiteur puissant, basé sur un mécanisme, de plusieurs enzymes, y compris la trypase humaine, la chymase, la thrombine, l'élastase leucocytaire, la protéase du cytomégalovirus humain et l'enzyme sérine protéase. Cette propriété est exploitée dans la conception de médicaments capables de moduler l'activité enzymatique à des fins thérapeutiques .
Mécanisme D'action
The exact mechanism of action of 2-(Azetidin-1-yl)-4-chloroquinazoline is not fully understood. However, it is believed to act by binding to certain proteins in the body, such as DNA topoisomerase II and cytochrome P450 enzymes, which are involved in the regulation of cell growth and metabolism. This binding can lead to the inhibition of certain cell processes, such as DNA replication and protein synthesis, which can lead to the death of the cell.
Biochemical and Physiological Effects
2-(Azetidin-1-yl)-4-chloroquinazoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as having anti-inflammatory and anticonvulsant properties. It has also been shown to have antimalarial, antibacterial, and antitumor effects. In addition, it has been studied for its potential use in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Azetidin-1-yl)-4-chloroquinazoline has several advantages for lab experiments. It is relatively easy to synthesize and is stable in a variety of solvents. It is also non-toxic and has low volatility, making it safe to work with in the lab. However, there are some limitations to its use in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light or oxygen, making it difficult to store for long periods of time.
Orientations Futures
There are several potential future directions for 2-(Azetidin-1-yl)-4-chloroquinazoline research. One potential direction is to further investigate its potential therapeutic applications. It could be used to develop new drugs or as a starting point for the synthesis of new drugs. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease. In addition, further research could be done to investigate its potential use in the treatment of cancer, as well as its ability to inhibit the growth of certain cancer cells. Finally, research could be done to investigate its potential use as an insecticide or herbicide.
Safety and Hazards
The safety and hazards associated with azetidinones can also vary depending on the specific compound. For example, 2-(1-Azetidinyl)-5-bromopyrimidine, a related compound, has several safety precautions associated with it, including avoiding dust formation and avoiding breathing in the mist, gas, or vapors .
Propriétés
IUPAC Name |
2-(azetidin-1-yl)-4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-8-4-1-2-5-9(8)13-11(14-10)15-6-3-7-15/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVCOARDAWZKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1480127.png)

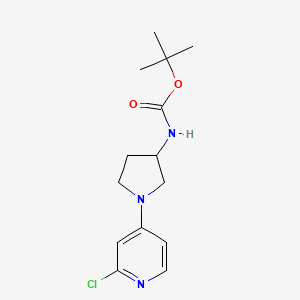
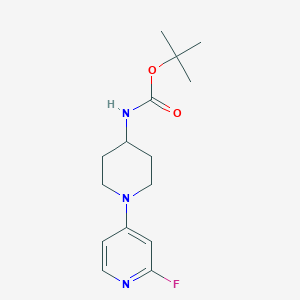

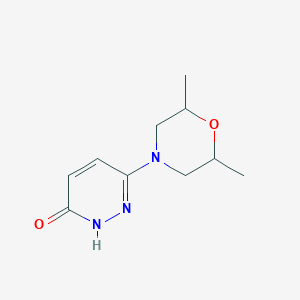
![6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480136.png)
![2-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1480137.png)
![6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480138.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480139.png)
